4-Chloro-N-phenyl-3-phenylsulfamoyl-benzamide
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Overview
Description
4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide is an organic compound with the molecular formula C13H11ClN2O3S and a molecular weight of 310.76 g/mol . This compound is characterized by the presence of a chloro group, a phenyl group, and a sulfamoyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. This reaction forms 4-chloro-N-phenylbenzamide.
Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This is achieved by reacting the 4-chloro-N-phenylbenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for 4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom, resulting in the formation of N-phenyl-3-(phenylsulfamoyl)benzamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: N-phenyl-3-(phenylsulfamoyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(phenylsulfamoyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide: This compound has a similar structure but includes a pyrrolidinylcarbonyl group, which may confer different chemical and biological properties.
4-chloro-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-3-(phenylsulfamoyl)benzamide: This compound has an additional methylphenylsulfamoyl group, which may affect its reactivity and applications.
Uniqueness
4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15ClN2O3S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H15ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)26(24,25)22-16-9-5-2-6-10-16/h1-13,22H,(H,21,23) |
InChI Key |
GFZWCUAWRXHLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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